molecular formula C18H17NO3 B2721274 N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide CAS No. 887345-93-9

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2721274
CAS No.: 887345-93-9
M. Wt: 295.338
InChI Key: LJGMTWBBOMNLFD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-ethoxyaniline with 2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, it may interact with signaling pathways that regulate inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

    N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)acetamide: Similar ethoxyphenyl group but different core structure.

    2H-chromene-3-carboxamide: Lacks the ethoxyphenyl substituent.

Uniqueness

The presence of the ethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-16-9-7-15(8-10-16)19-18(20)14-11-13-5-3-4-6-17(13)22-12-14/h3-11H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMTWBBOMNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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